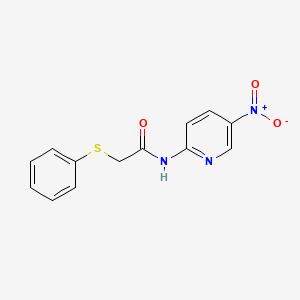
N-(5-nitropyridin-2-yl)-2-(phenylsulfanyl)acetamide
Overview
Description
N-(5-nitropyridin-2-yl)-2-(phenylsulfanyl)acetamide is an organic compound that features a nitro-substituted pyridine ring and a phenylthioacetamide moiety. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitropyridin-2-yl)-2-(phenylsulfanyl)acetamide typically involves the following steps:
Nitration of Pyridine: The starting material, 2-pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Thioether Formation: The nitro-substituted pyridine is then reacted with a thiol, such as thiophenol, under basic conditions to form the phenylthio group.
Acetamide Formation: Finally, the intermediate is reacted with chloroacetyl chloride in the presence of a base to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Acetamides: Formed by nucleophilic substitution of the phenylthio group.
Scientific Research Applications
Chemistry
N-(5-nitropyridin-2-yl)-2-(phenylsulfanyl)acetamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties.
Medicine
The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry
In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-nitropyridin-2-yl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-nitro-2-pyridinyl)-2-(phenylthio)ethanamide
- N-(5-nitro-2-pyridinyl)-2-(phenylthio)propionamide
Uniqueness
N-(5-nitropyridin-2-yl)-2-(phenylsulfanyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(5-nitropyridin-2-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-13(9-20-11-4-2-1-3-5-11)15-12-7-6-10(8-14-12)16(18)19/h1-8H,9H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGRYVZTALJYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


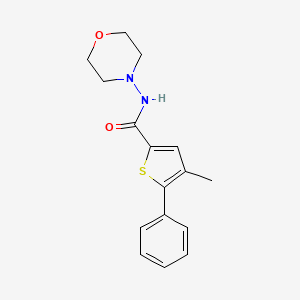
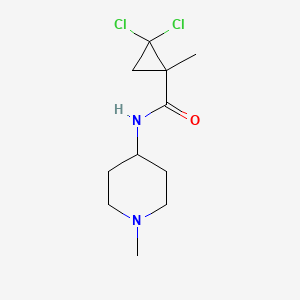
![4,5-dimethyl-2-[(2-phenylbutanoyl)amino]-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B4181764.png)
![Ethyl 4-phenyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4181768.png)
![3-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B4181773.png)
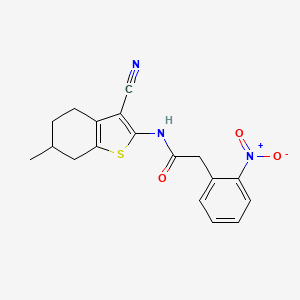
![2-(3-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4181791.png)
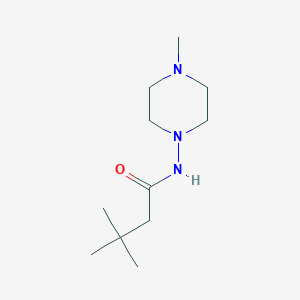
![2-(3-BROMOPHENOXY)-N-{1-[(2-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}PROPANAMIDE](/img/structure/B4181805.png)
![N-(2,5-dimethoxyphenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4181807.png)
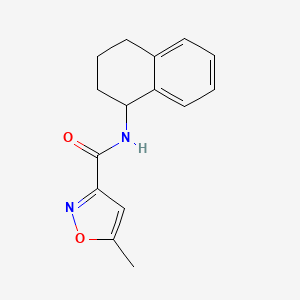
![3-METHYL-N-[4-(4-NITROPHENYL)-13-THIAZOL-2-YL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B4181836.png)
![N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide;hydrochloride](/img/structure/B4181846.png)
![methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4181850.png)
